![molecular formula C18H32N2O6 B2365646 2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid CAS No. 1219406-23-1](/img/structure/B2365646.png)
2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
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Description
2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C18H32N2O6 and its molecular weight is 372.462. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- The compound is used in the enantioselective synthesis of neuroexcitants, such as ATPA analogs, which are important in studying neurotransmission and neurological disorders (Pajouhesh et al., 2000).
Synthesis of Antimicrobial Compounds
- It serves as a starting material for synthesizing 2,5-disubstituted-1,3,4-thiadiazole derivatives, which exhibit significant antimicrobial activities (Pund et al., 2020).
Asymmetric Synthesis of Amino Acids
- This compound is instrumental in the asymmetric synthesis of various amino acids and their derivatives, crucial in peptide and protein research (Xue et al., 2002).
Synthesis of Neurotransmitter Analogs
- Researchers have utilized this compound in the synthesis of enantiopure di(tert-butyl) piperidinedicarboxylate, a useful building block for preparing 4-hydroxypipecolate derivatives, which are important in neurotransmitter studies (Chaloin et al., 2008).
Preparation of Orthogonally Protected Amino Acids
- It is used in preparing orthogonally protected amino acid analogs of lysine, aiding in the study of protein structure and function (Hammarström et al., 2005).
N-tert-Butoxycarbonylation of Amines
- The compound plays a role in the N-tert-butoxycarbonylation of amines, a process important in the protection of amino groups during peptide synthesis (Heydari et al., 2007).
Synthesis of Novel Ligands
- It has been used in the synthesis of aminopropylpiperidines for developing new classes of 5-HT4 ligands, which are significant in the study of serotonin receptors (Russo et al., 2004).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6/c1-17(2,3)25-15(23)19-13(14(21)22)11-12-7-9-20(10-8-12)16(24)26-18(4,5)6/h12-13H,7-11H2,1-6H3,(H,19,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJBIYDCCUIVGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid |
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